molecular formula C16H18ClNO3 B5695787 methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate

methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate

Cat. No. B5695787
M. Wt: 307.77 g/mol
InChI Key: SCHOBTPHAFOCHF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate, also known as MCAP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MCAP belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, studies have suggested that methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate targets multiple pathways involved in various diseases. In cancer, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. In cancer research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to protect against oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is its potential as a therapeutic agent in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate research. One direction is the development of more efficient synthesis methods for methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate in vivo. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate and its potential as a therapeutic agent in various diseases.

Synthesis Methods

Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with piperidine and ethyl acetoacetate, followed by the reaction of the resulting compound with methyl iodide. Another method involves the reaction of 2-chlorobenzaldehyde with piperidine and malonic acid in the presence of acetic anhydride, followed by the reaction of the resulting compound with methyl iodide. These methods have been reported to yield methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate in good yields and purity.

Scientific Research Applications

Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to protect against oxidative stress and improve cognitive function.

properties

IUPAC Name

methyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-21-16(20)13-8-10-18(11-9-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-7,13H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHOBTPHAFOCHF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate

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